molecular formula CH3FNaO3P B579730 Sodium;fluoro(methoxy)phosphinate CAS No. 15842-95-2

Sodium;fluoro(methoxy)phosphinate

Cat. No.: B579730
CAS No.: 15842-95-2
M. Wt: 135.994
InChI Key: QLKNWRBTJUSDQN-UHFFFAOYSA-M
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Description

Sodium;fluoro(methoxy)phosphinate is a compound with the chemical formula C3H6FO2PNaThis compound is a white crystalline solid that is highly soluble in water.

Preparation Methods

The synthesis of sodium;fluoro(methoxy)phosphinate involves several steps. One common method starts with (diethoxyethyl)phosphinate and (methyl)phosphinate. These compounds are transformed into the corresponding silylphosphonites, which are then subjected to addition reactions with ethyl 2-fluoroacrylate, resulting in the formation of 4-phosphino-2-fluoropropanoates . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Sodium;fluoro(methoxy)phosphinate undergoes various chemical reactions, including hydrolysis and dealkylation. The hydrolysis of phosphinates can occur under both acidic and basic conditions, with common reagents such as hydrochloric acid and sodium hydroxide . The major products formed from these reactions include phosphinic and phosphonic acids, which are useful intermediates in various biological and chemical processes .

Scientific Research Applications

Sodium;fluoro(methoxy)phosphinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other phosphorus-containing compounds.

    Biology: The compound has shown potential as an antibacterial agent, effective against multidrug-resistant pathogens.

    Medicine: It exhibits potent antitumor activity and may be used as a chemotherapeutic agent.

    Industry: It plays a role in pollution management and environmental sustainability due to its effects on ecosystems.

Mechanism of Action

The mechanism of action of sodium;fluoro(methoxy)phosphinate involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial role, it may inhibit essential bacterial enzymes, leading to the disruption of bacterial cell wall synthesis . In its antitumor role, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Sodium;fluoro(methoxy)phosphinate can be compared to other phosphinate and phosphonate compounds. Similar compounds include:

    Phosphinic acid: Known for its biological activity and use as an antibacterial agent.

    Phosphonic acid: Used in various industrial applications and as intermediates in the synthesis of biologically active compounds.

    Methylphosphinic acid: Similar in structure but with different substituents, leading to varied chemical and biological properties.

This compound stands out due to its unique combination of a fluoro and methoxy group, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

sodium;fluoro(methoxy)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4FO3P.Na/c1-5-6(2,3)4;/h1H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKNWRBTJUSDQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)([O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3FNaO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724634
Record name sodium;fluoro(methoxy)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.995 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15842-95-2
Record name sodium;fluoro(methoxy)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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